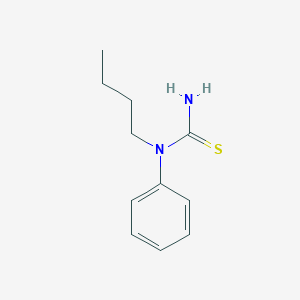
N-Butyl-N-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-phenylthiourea is an organosulfur compound with the chemical formula C11H16N2S. It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in urea. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
N-Butyl-N-phenylthiourea can be synthesized through the nucleophilic addition of butylamine to phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C4H9NH2→C6H5NHC(S)NHC4H9
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.
化学反応の分析
Types of Reactions
N-Butyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocarbonyl group under mild conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-Butyl-N-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of N-Butyl-N-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the butyl group.
N-Methyl-N-phenylthiourea: Contains a methyl group instead of a butyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of one phenyl and one butyl group.
Uniqueness
N-Butyl-N-phenylthiourea is unique due to the presence of both a butyl and a phenyl group, which imparts distinct chemical and biological properties. The butyl group increases its lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic sites on proteins.
特性
CAS番号 |
4292-71-1 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
1-butyl-1-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
InChIキー |
PDYBINSXQLDRPO-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=CC=CC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


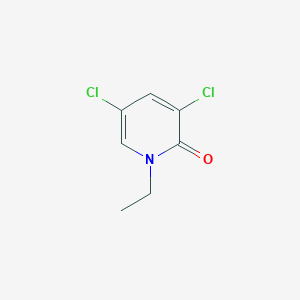
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
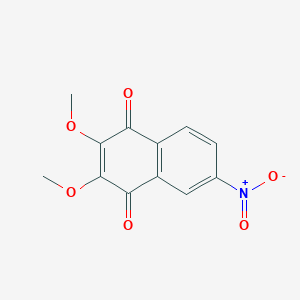
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
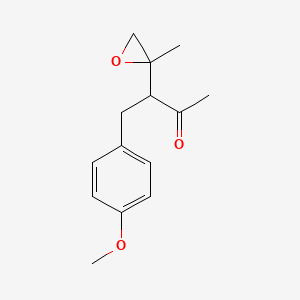
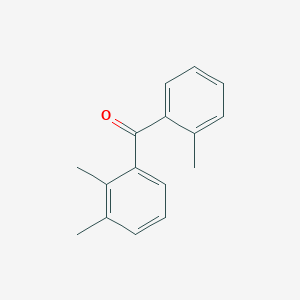
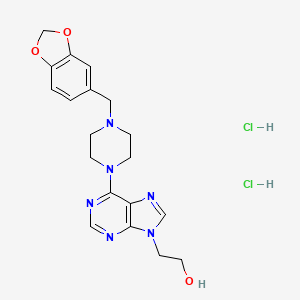
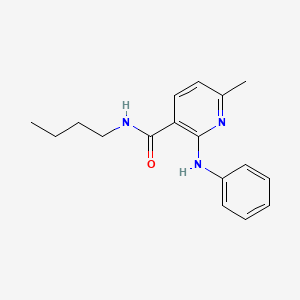
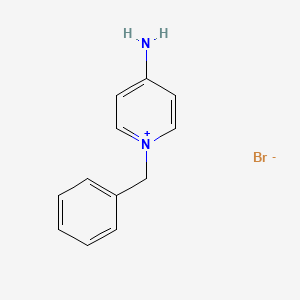
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
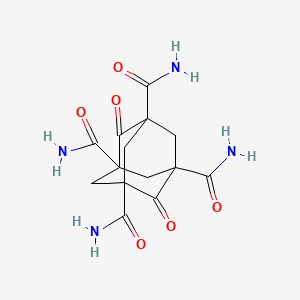
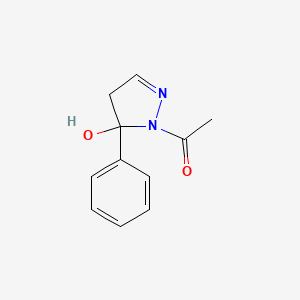
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
